molecular formula C8H13N3 B6271086 2-(azidomethyl)bicyclo[2.2.1]heptane, Mixture of diastereomers CAS No. 1558628-95-7

2-(azidomethyl)bicyclo[2.2.1]heptane, Mixture of diastereomers

Cat. No. B6271086
CAS RN: 1558628-95-7
M. Wt: 151.2
InChI Key:
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Description

“2-(azidomethyl)bicyclo[2.2.1]heptane, Mixture of diastereomers” is a compound that belongs to the class of organic compounds known as bicyclo[2.2.1]heptanes . These are organic compounds containing a bicyclo[2.2.1]heptane moiety .


Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been achieved through various methods. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .


Molecular Structure Analysis

The molecular structure of “2-(azidomethyl)bicyclo[2.2.1]heptane, Mixture of diastereomers” is derived from the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azidomethyl)bicyclo[2.2.1]heptane involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium azide", "Sodium hydride", "Methanol", "Acetic acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of cyclohexene with bromine in acetic acid to form 1-bromo-1-cyclohexene.", "Step 2: Treatment of 1-bromo-1-cyclohexene with sodium azide and sodium hydride in methanol to form a mixture of diastereomeric azides.", "Step 3: Reduction of the azide mixture with sodium borohydride in methanol to form a mixture of diastereomeric amines.", "Step 4: Cyclization of the amine mixture with sodium bicarbonate in diethyl ether to form a mixture of diastereomeric bicyclic compounds, one of which is 2-(azidomethyl)bicyclo[2.2.1]heptane." ] }

CAS RN

1558628-95-7

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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